molecular formula C19H20N2O3S B2912853 (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-dimethoxyphenyl)methanone CAS No. 862826-69-5

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-dimethoxyphenyl)methanone

Cat. No.: B2912853
CAS No.: 862826-69-5
M. Wt: 356.44
InChI Key: PEWYJORURZCVIQ-UHFFFAOYSA-N
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Description

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-dimethoxyphenyl)methanone: is an organic compound that features a unique combination of functional groups, including a benzylthio group, an imidazole ring, and a dimethoxyphenyl moiety

Properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2,6-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-23-15-9-6-10-16(24-2)17(15)18(22)21-12-11-20-19(21)25-13-14-7-4-3-5-8-14/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWYJORURZCVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-dimethoxyphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: Starting from a suitable precursor such as glyoxal and ammonia, the imidazole ring is formed through a cyclization reaction.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction using benzylthiol and an appropriate leaving group.

    Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the imidazole ring, which can be achieved through a Friedel-Crafts acylation reaction using 2,6-dimethoxybenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-dimethoxyphenyl)methanone: undergoes various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-dimethoxyphenyl)methanone: has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-dimethoxyphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The benzylthio group can form covalent bonds with thiol groups in proteins, while the imidazole ring can participate in hydrogen bonding and π-π interactions. The dimethoxyphenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,4-dimethoxyphenyl)methanone
  • (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,5-dimethoxyphenyl)methanone
  • (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-dimethylphenyl)methanone

Uniqueness

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-dimethoxyphenyl)methanone: is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. The combination of the benzylthio group and the imidazole ring also provides a distinctive set of chemical properties that can be exploited in various applications.

Biological Activity

The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-dimethoxyphenyl)methanone is a complex organic molecule that belongs to the class of imidazole derivatives. Its structure features an imidazole ring, a benzylthio group, and a methanone moiety, suggesting potential pharmacological properties. This article explores the biological activity of this compound based on recent research findings.

Structural Characteristics

The unique structural features of this compound include:

  • Imidazole Ring : Commonly found in various biologically active molecules.
  • Benzylthio Group : Imparts diverse chemical reactivity and potential biological interactions.
  • Methanone Moiety : May contribute to the compound's pharmacological effects.

The biological activity of imidazole derivatives is often associated with their ability to interact with biological targets such as enzymes and receptors. The mechanism of action for this compound may involve:

  • Binding to Enzymes : Modulating their activity through competitive or non-competitive inhibition.
  • Receptor Interaction : Potentially affecting signal transduction pathways in cells.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with imidazole rings have shown significant antibacterial and antifungal properties.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.

Table 1: Biological Activities of Related Compounds

Compound NameStructure FeaturesNotable Activities
2-MethylimidazoleImidazole ringAntifungal
Benzothiazole derivativesThiazole ringAnticancer
3-Methoxybenzoic acidMethoxy group on aromatic ringAnti-inflammatory

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluating imidazole derivatives reported that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including HT-29 and MDA-MB-231. The best-performing compounds showed inhibition rates exceeding 60% .
  • Antimicrobial Effects :
    • Research has indicated that imidazole-based compounds possess antimicrobial properties comparable to standard antibiotics. In vitro studies demonstrated effective inhibition of bacterial growth, highlighting the potential for developing new antimicrobial agents from this class of compounds .
  • Pharmacological Evaluation :
    • A comprehensive evaluation of derivatives showed that modifications in the benzylthio and methanone groups significantly influenced their biological activities. The presence of electron-donating groups enhanced the compounds' interactions with biological targets, leading to improved efficacy .

Q & A

Q. What synthetic routes are recommended for preparing (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-dimethoxyphenyl)methanone, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions involving substituted imidazole precursors and 2,6-dimethoxybenzoyl derivatives. For example, describes analogous imidazole syntheses using benzylthio groups and dimethoxyphenyl moieties. Key steps include:

  • Substitution reactions : Introduce the benzylthio group via nucleophilic displacement using benzyl mercaptan under basic conditions.
  • Coupling reactions : Use coupling agents like EDCI/HOBt to attach the 2,6-dimethoxyphenyl methanone to the imidazole core.
  • Optimization : Adjust solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst (e.g., NaHSO₃) to improve yields, as demonstrated in for similar imidazole derivatives. Monitor reaction progress via TLC or HPLC.

Reference:

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR spectroscopy : Compare experimental 1H^1H- and 13C^{13}C-NMR shifts with computational predictions (e.g., DFT) to verify substituent positions. reports characteristic imidazole proton signals at δ 7.2–8.1 ppm and benzylthio methylene protons at δ 3.8–4.2 ppm.
  • IR spectroscopy : Confirm functional groups (e.g., C=O at ~1650 cm⁻¹, C-S at ~650 cm⁻¹).
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ with <2 ppm error).
  • Elemental analysis : Ensure <0.4% deviation between calculated and observed C/H/N/S values, as in .

Reference:

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and observed spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic packing. Strategies include:

  • Variable-temperature NMR : Probe conformational changes (e.g., imidazole ring puckering) by acquiring spectra at 25–60°C.
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure. Use SHELXL () for refinement, especially with high-resolution data (d-spacing <1.0 Å).
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts and compare with experimental data.

Reference:

Q. What strategies are effective for determining the crystal structure of this compound, particularly with twinning or low-resolution data?

Methodological Answer: For challenging crystallography:

  • Data collection : Use synchrotron radiation to enhance resolution. For twinned crystals, apply the TwinRotMat algorithm in SHELXL ().
  • Refinement : Use restraints for disordered regions (e.g., dimethoxyphenyl groups) and validate with R-factor convergence (<5% difference between R₁ and wR₂).
  • Validation tools : Check geometry with PLATON and electron density maps (e.g., omit maps for ambiguous regions).

Reference:

Q. How can computational methods predict intermolecular interactions or reactivity of this compound?

Methodological Answer:

  • Reactivity prediction : Use DFT to calculate Fukui indices for electrophilic/nucleophilic sites. For example, the sulfur atom in the benzylthio group may exhibit high nucleophilicity.
  • Docking studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Align with structural analogs in (e.g., dimethoxyphenyl-containing GPCR ligands).
  • Molecular dynamics (MD) : Simulate solvation effects or stability in biological membranes (e.g., GROMACS with CHARMM force field).

Reference:

Q. What experimental approaches can address stereochemical uncertainties in the synthesis of this compound?

Methodological Answer:

  • Chiral chromatography : Use HPLC with a Chiralpak column to separate enantiomers, if present.
  • Circular dichroism (CD) : Compare experimental CD spectra with simulated spectra from TD-DFT calculations.
  • X-ray anomalous scattering : Employ Cu-Kα radiation to determine absolute configuration, as demonstrated for dimethoxyphenyl derivatives in .

Reference:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.